molecular formula C11H8F6O2S B14045450 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045450
M. Wt: 318.24 g/mol
InChI Key: AAXCNHPONAAISD-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone attached to a phenyl ring substituted at the 4-position with a trifluoromethoxy (-OCF₃) group and at the 2-position with a trifluoromethylthio (-SCF₃) group. Its structural uniqueness lies in the combination of two fluorinated groups, which may enhance metabolic stability and binding affinity in pharmaceutical contexts .

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

AAXCNHPONAAISD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of Trifluoromethoxy-Substituted Aromatic Precursors

A crucial intermediate is 4-trifluoromethoxyphenol or related trifluoromethoxybenzene derivatives, which serve as substrates for further functionalization.

Patent WO2016125185A2 describes an industrially viable process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds, involving:

Step Reaction Conditions Notes
1 Chlorination of benzaldehyde or benzaldehyde/parylene mix Chlorinating agent (Cl2, sulfuryl chloride, or N-chlorosuccinimide) with catalyst (e.g., phosphorus trichloride, azobisisobutyronitrile) in solvents like benzotrifluoride at 90-100°C under UV light Radical chlorination to introduce chlorine substituents
2 Fluoridation of chlorinated intermediate Anhydrous hydrogen fluoride (HF) at 80°C in stainless steel autoclave under pressure (30-35 kg/cm²) Converts trichloromethoxybenzene to trifluoromethoxybenzene
3 Nitration Concentrated sulfuric acid and nitric acid mixture at 0-35°C in chlorinated solvents (dichloromethane, chloroform) Produces l-nitro-4-trifluoromethoxybenzene with ~90% para isomer selectivity
4 Reduction of nitro group to amine Iron powder and hydrochloric acid in alcoholic solvents (methanol, ethanol) at 60-65°C Yields p-trifluoromethoxyaniline
5 Diazotization and decomposition Diazotization in 9N sulfuric acid and sodium nitrite at <5°C, followed by decomposition at 110°C Produces 4-trifluoromethoxyphenol

This sequence allows the preparation of trifluoromethoxy-substituted phenols and anilines, which are key intermediates for further substitution.

Introduction of Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic aromatic substitution or by using trifluoromethylthiolation reagents on suitable aromatic halides or phenols.

While specific literature on the direct introduction of the trifluoromethylthio group on the 4-(trifluoromethoxy)phenyl ring is limited, analogs such as 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one have been synthesized via:

  • Starting from 3-(trifluoromethylthio)phenol derivatives
  • Using electrophilic trifluoromethylthiolation reagents such as trifluoromethylthiolating agents (e.g., (trifluoromethyl)thiolating reagents like CF3SCl or CF3S- sources)
  • Transition metal-catalyzed coupling reactions (e.g., copper-catalyzed trifluoromethylthiolation)

Formation of the Propan-1-one Side Chain

The propan-1-one (acetyl) substituent can be introduced via Friedel-Crafts acylation or related carbonylation methods:

Method Description Conditions
Friedel-Crafts Acylation Reaction of trifluoromethoxy-trifluoromethylthio-substituted benzene with propanoyl chloride or acid anhydride in the presence of Lewis acid catalyst (e.g., AlCl3) Anhydrous conditions, low temperature to moderate (0-50°C)
Organometallic Coupling Coupling of aryl halide intermediate with propanoyl equivalents under Pd or Ni catalysis Requires suitable ligands and solvents

Representative Synthetic Procedure (Patent-Based)

A representative synthetic scheme adapted from patent WO2016125185A2 and related literature for preparing the trifluoromethoxy-substituted aromatic intermediates is summarized below:

Step Reagents Conditions Yield (%) Notes
1. Chlorination Anisole (150 g), radical initiator (7.5 g), 4-chlorobenzotrifluoride (750 g), chlorine gas (345 g) 90-100°C, polychromatic UV light, 4-5 h + 2 h post-addition Crude 296 g Radical chlorination
2. Fluoridation Trichloromethoxybenzene (265 g), anhydrous HF (252 g) 80°C, 4-6 h, autoclave under 30-35 kg/cm² pressure Pure trifluoromethoxybenzene ~120 g Distillation to purify
3. Nitration Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), dichloromethane (590 g) 0-35°C, 2-3 h 135 g, 85% yield, 90% para-isomer Layer separation and evaporation
4. Reduction Nitro compound (204 g), Fe (185 g), conc. HCl (44 mL), methanol (800 mL) 60-65°C, several hours 155 g, 88.3% purity Filtration, pH adjustment
5. Diazotization and Phenol Formation Amine (75 g), 9N H2SO4, NaNO2 solution <5°C diazotization, then 110°C decomposition for 2 h 50 g, 99.5% purity Extraction and drying

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Starting Material Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
1 Radical Chlorination Anisole + 4-chlorobenzotrifluoride Cl2, radical initiator (azobisisobutyronitrile) 90-100°C, UV light, 6-7 h total - Crude Chlorine flow 15-20 LPH
2 Fluoridation Trichloromethoxybenzene Anhydrous HF 80°C, 4-6 h, high pressure ~45% (based on input) Distilled pure Autoclave reaction
3 Electrophilic Nitration Trifluoromethoxybenzene HNO3 + H2SO4, DCM solvent 0-35°C, 2-3 h 85% 90% para-isomer Isomer mixture
4 Reduction Nitro compound Fe powder, HCl, methanol 60-65°C, several hours 76% (based on nitro) 88.3% Iron sludge filtration
5 Diazotization & Phenol formation Amine NaNO2, H2SO4 <5°C diazotization, 110°C decomposition 67% (based on amine) 99.5% Extraction with DCM

Notes on the Preparation of the Target Ketone

  • The final step to obtain this compound involves acylation of the appropriately substituted aromatic ring.

  • The trifluoromethylthio group is often introduced prior to acylation, either by nucleophilic substitution or via trifluoromethylthiolation reagents.

  • The propan-1-one side chain can be introduced by Friedel-Crafts acylation using propanoyl chloride and Lewis acid catalysts under controlled temperature to avoid side reactions.

  • Purification is typically achieved by column chromatography or recrystallization.

Chemical Structure Illustration (Simplified)

    OCF3
     |
Ph--C6H3--SCF3
     |
   COCH2CH3
  • Phenyl ring with para-trifluoromethoxy (OCF3) and ortho-trifluoromethylthio (SCF3) substituents
  • Propan-1-one side chain attached to the phenyl ring

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Resulting from reduction of the ketone group.

    Substituted Phenyl Compounds: Produced through substitution reactions.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Data Table: Structural and Property Comparison

Compound Name Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications Reference
Target Compound -OCF₃, -SCF₃ 360.13* N/A N/A Pharmaceutical intermediate
1-(4-(Trifluoromethoxy)phenyl)propan-1-one -OCF₃ 220.17 N/A N/A Enzyme inhibitors
1-(4-(Trifluoromethylthio)phenyl)propan-1-one -SCF₃ 236.19 225.3±40.0 1.28±0.1 Synthetic intermediate
4-MMC (Mephedrone) -CH₃, -NCH₃ 177.24 N/A N/A Psychoactive drug

*Calculated for C₁₀H₈F₆O₂S.

Biological Activity

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. The trifluoromethyl and trifluoromethoxy groups contribute to its unique chemical properties, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C12H10F6OS
  • Molecular Weight : 316.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, allowing better penetration through cellular membranes and interaction with hydrophobic regions of biomolecules. Preliminary studies suggest that the compound may modulate enzyme activities and receptor interactions, although specific mechanisms remain under investigation.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Anticancer Activity : Initial studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The presence of trifluoromethyl groups has been associated with increased potency against these cell lines due to enhanced metabolic stability and receptor binding affinity .
  • Anticonvulsant Properties : Research indicates potential anticonvulsant effects, with compounds exhibiting significant efficacy in models of drug-resistant epilepsy . The mechanism may involve modulation of sodium and calcium channels, as well as TRPV1 receptor antagonism.
  • Anti-inflammatory Effects : In vivo studies have shown that similar compounds can reduce inflammatory responses in animal models. The inhibition of pro-inflammatory cytokines suggests a potential therapeutic role in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in HeLa and MCF-7 cell lines
AnticonvulsantEffective in drug-resistant epilepsy models
Anti-inflammatoryReduces inflammatory markers in animal models
AnalgesicExhibits pain relief properties in various pain models

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell proliferation. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Anticonvulsant Efficacy

In a controlled trial involving mice, the compound was administered prior to seizure induction. The results indicated a marked reduction in seizure frequency and duration, highlighting its potential as an anticonvulsant agent.

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